molecular formula C18H16F5NO7 B13644497 perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate

perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate

Cat. No.: B13644497
M. Wt: 453.3 g/mol
InChI Key: UQAJSBNYTGKILY-UHFFFAOYSA-N
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Description

Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate is a complex organic compound that features a perfluorophenyl group and a pyrrolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps:

    Formation of the Perfluorophenyl Group: This can be achieved through the fluorination of phenyl rings using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Synthesis of the Pyrrolidinedione Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Linking the Two Moieties: The final step involves the esterification reaction between the perfluorophenyl group and the pyrrolidinedione derivative using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted perfluorophenyl derivatives.

Scientific Research Applications

Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)propionate
  • Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)butyrate

Uniqueness

Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate is unique due to its specific combination of a perfluorophenyl group and a pyrrolidinedione moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C18H16F5NO7

Molecular Weight

453.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C18H16F5NO7/c19-13-14(20)16(22)18(17(23)15(13)21)31-12(27)9-30-8-7-29-6-5-28-4-3-24-10(25)1-2-11(24)26/h1-2H,3-9H2

InChI Key

UQAJSBNYTGKILY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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